molecular formula C21H26N2O4 B1597738 2-(4-Boc-piperazinyl)-2-(2-naphthalenyl)acetic acid CAS No. 885274-80-6

2-(4-Boc-piperazinyl)-2-(2-naphthalenyl)acetic acid

Cat. No. B1597738
M. Wt: 370.4 g/mol
InChI Key: VCKNXQIHLAMSSE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-Boc-piperazinyl)-2-(2-naphthalenyl)acetic acid (BPNAA) is a novel synthetic compound with a wide range of potential applications in scientific research. It has been found to possess unique biochemical and physiological properties, and has been used in a variety of laboratory experiments with promising results. We will also discuss potential future directions for the use of BPNAA.

Scientific Research Applications

Chemical Synthesis and Molecular Interactions

  • The study of naphthaleneacetic acid and piperidine derivatives explores their molecular interactions, highlighting the role of hydrogen bonds in stabilizing complex structures, which is crucial in designing molecules with specific properties for research and drug development (Zhe Wang et al., 2007).

Pharmacological Research

  • Naphthalen-2-yl acetate and related derivatives have been investigated for their potential anticonvulsant activities. These studies showcase the therapeutic potentials of naphthalene derivatives, which could extend to the compound , emphasizing the importance of structural motifs in medicinal chemistry (Nagat Ghareb et al., 2017).

Organic Chemistry and Catalysis

  • Research into ferrocenyl-based Betti bases, involving piperazine and naphthalene derivatives, delves into novel synthetic pathways and electrochemical behaviors of these compounds. Such studies are fundamental in developing new catalysts and materials for various applications (R. Teimuri‐Mofrad et al., 2019).

Analytical Chemistry

  • Derivatization reagents involving naphthalene and piperazine structures are utilized in liquid chromatography for sensitive detection of analytes. This application underlines the importance of such compounds in enhancing analytical methodologies for precise measurements and detections (Hsin‐Lung Wu et al., 1997).

Nanotechnology and Material Science

  • The synthesis of thin-film composite membranes using naphthalene and piperazine derivatives for nanofiltration highlights the role of these compounds in developing new materials with specific permeation properties, essential for water treatment and purification processes (Meihong Liu et al., 2012).

properties

IUPAC Name

2-[4-[(2-methylpropan-2-yl)oxycarbonyl]piperazin-1-yl]-2-naphthalen-2-ylacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N2O4/c1-21(2,3)27-20(26)23-12-10-22(11-13-23)18(19(24)25)17-9-8-15-6-4-5-7-16(15)14-17/h4-9,14,18H,10-13H2,1-3H3,(H,24,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCKNXQIHLAMSSE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1)C(C2=CC3=CC=CC=C3C=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90376125
Record name [4-(tert-Butoxycarbonyl)piperazin-1-yl](naphthalen-2-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90376125
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

370.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Boc-piperazinyl)-2-(2-naphthalenyl)acetic acid

CAS RN

885274-80-6
Record name [4-(tert-Butoxycarbonyl)piperazin-1-yl](naphthalen-2-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90376125
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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